molecular formula C18H17BrN4O2S B12148806 N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148806
M. Wt: 433.3 g/mol
InChI Key: YEXONDYUVZPKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative with a sulfanylacetamide backbone. Its structure features:

  • Furan-2-yl substituent: Enhances aromatic π-π stacking and hydrogen-bonding capabilities.
  • 1,2,4-Triazole core: A versatile pharmacophore associated with diverse biological activities, including anti-inflammatory and antimicrobial effects .

This compound is part of a broader class of sulfanylacetamides synthesized to explore structure-activity relationships (SAR) in anti-exudative and anti-inflammatory applications .

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-3-8-23-17(15-5-4-9-25-15)21-22-18(23)26-11-16(24)20-14-7-6-13(19)10-12(14)2/h3-7,9-10H,1,8,11H2,2H3,(H,20,24)

InChI Key

YEXONDYUVZPKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A brominated phenyl group (4-bromo-2-methylphenyl)
  • A triazole moiety (5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)
  • A sulfanyl linkage
  • An acetamide functional group

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16H16BrN3O2S
Molecular Weight396.28 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. Its structure suggests a mechanism of action that may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
HeLa (Cervical)12.8
A549 (Lung)10.5

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to inflammation and cancer progression.
  • DNA Interaction : Potential interactions with DNA could lead to disruptions in replication and transcription processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameNotable Activities
N-(5-(benzylthio)-1,3,4-thiadiazol-2-y)-acetamideAnticancer activity against lung cancer
5-Arylidineamino-thiadiazolesAntimicrobial properties
1-HydrazinobenzothiazolesAnticancer and anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their substituent variations are summarized below:

Compound ID R1 (Triazole Position 4) R2 (Triazole Position 5) R3 (Acetamide Phenyl) Melting Point (°C) Anti-Exudative Activity (vs. Diclofenac Sodium) Reference
Target Prop-2-en-1-yl Furan-2-yl 4-Bromo-2-methylphenyl Not reported Not tested
Analog 1 4-Methylphenyl 4-Chlorophenyl 4-Bromo-2-methylphenyl Not reported Not reported
Analog 2 Ethyl Thiophen-2-yl 4-Bromo-2-methylphenyl Not reported Moderate
Analog 3 Cyclohexylmethyl - 4-Bromophenyl 149.5–150.5 Anti-HIV-1 activity (IC50 = 0.8 µM)
Analog 4 Phenyl 4-(Methylsulfanyl)benzyl 2-Chlorophenyl Not reported Not reported
Analog 5 4-Methylphenyl Pyridin-4-yl 4-Sulfamoylphenyl Not reported Not reported

Notes:

  • Analog 3 replaces the allyl group with cyclohexylmethyl, enhancing lipophilicity and demonstrating anti-HIV-1 activity .
Anti-Exudative Activity

A study of 21 derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (including the target compound’s analogs) revealed:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromo, chloro) on the phenyl ring enhance anti-exudative activity by improving receptor binding.
    • Furan-2-yl at position 5 of the triazole increases activity compared to thiophen-2-yl or pyridinyl groups .
  • Activity Data :
    • 15/21 compounds showed significant anti-exudative effects at 10 mg/kg.
    • 8 compounds exceeded or matched diclofenac sodium’s efficacy (8 mg/kg) in reducing formalin-induced edema in rats .
Antimicrobial and Antiviral Activity
  • Analog 3 demonstrated potent anti-HIV-1 activity (IC50 = 0.8 µM), attributed to the cyclohexylmethyl group’s steric and hydrophobic interactions .

Physicochemical and Spectral Data

Melting Points and Stability
  • Analog 3 (cyclohexylmethyl derivative): Melting point = 149.5–150.5°C, indicating high crystallinity .
  • Compounds 15–18 (related sulfanylacetamides): Melting points range from 207.6°C to 274.0°C, correlating with aromatic substituent bulk .
Spectral Characterization
  • 1H NMR : All analogs show characteristic peaks for triazole protons (δ 7.5–8.5 ppm), acetamide NH (δ 10.2–10.8 ppm), and substituent-specific signals (e.g., furan protons at δ 6.3–7.4 ppm) .
  • IR Spectroscopy : Consistent C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches confirm structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.